molecular formula C14H10F3NO4S B3026957 Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate CAS No. 1195768-19-4

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Cat. No. B3026957
Key on ui cas rn: 1195768-19-4
M. Wt: 345.30
InChI Key: COSCWKICERLCEK-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (490 g, 1 equiv.), prepared generally in accordance with Step A, above, was dissolved in THF (2.45 L, 5 vols) and stirred and cooled to 0-3° C. 1M lithium bis(trimethylsilyl)amide in THF (5.25 L, 3.7 equiv.) solution was charged to the reaction mixture followed addition of 2-chloro-4-methylpyrimidine (238 g, 1.3 equiv.) in THF (2.45 L, 5 vols). The reaction was then stirred for 1 hr. The reaction was quenched with 4.5M HCl (3.92 L, 8 vols). The aqueous layer (bottom layer) was removed and discarded. The organic layer was concentrated under reduced pressure to ˜2 L. IPAC (isopropyl acetate) (2.45 L) was added to the reaction mixture which was then concentrated to ˜2 L. IPAC (0.5 L) and MTBE (2.45 L) was added and stirred overnight under N2. The solids were filtered. The solids and mother filtrate added back together and stirred for several hours. The solids were filtered and washed with MTBE (˜5 vol). The solids were placed in vacuum oven at 50° C. overnight. The solids were dried in vacuum oven at 30° C. over weekend to obtain N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (479 g, 72%).
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.25 L
Type
solvent
Reaction Step Two
Quantity
238 g
Type
reactant
Reaction Step Three
Name
Quantity
2.45 L
Type
solvent
Reaction Step Three
Name
Quantity
2.45 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[S:9]([NH:12][C:13]1[C:14]([F:23])=[C:15]([CH:20]=[CH:21][CH:22]=1)[C:16](OC)=[O:17])(=[O:11])=[O:10].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl:34][C:35]1[N:40]=[C:39]([CH3:41])[CH:38]=[CH:37][N:36]=1>C1COCC1>[Cl:34][C:35]1[N:40]=[C:39]([CH2:41][C:16]([C:15]2[C:14]([F:23])=[C:13]([NH:12][S:9]([C:3]3[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=3[F:8])(=[O:10])=[O:11])[CH:22]=[CH:21][CH:20]=2)=[O:17])[CH:38]=[CH:37][N:36]=1 |f:1.2|

Inputs

Step One
Name
Quantity
490 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)S(=O)(=O)NC=1C(=C(C(=O)OC)C=CC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
5.25 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
238 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Name
Quantity
2.45 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.45 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was then stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 4.5M HCl (3.92 L, 8 vols)
CUSTOM
Type
CUSTOM
Details
The aqueous layer (bottom layer) was removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to ˜2 L
ADDITION
Type
ADDITION
Details
IPAC (isopropyl acetate) (2.45 L) was added to the reaction mixture which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to ˜2 L
ADDITION
Type
ADDITION
Details
IPAC (0.5 L) and MTBE (2.45 L) was added
STIRRING
Type
STIRRING
Details
stirred overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
ADDITION
Type
ADDITION
Details
The solids and mother filtrate added back together
STIRRING
Type
STIRRING
Details
stirred for several hours
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with MTBE (˜5 vol)
CUSTOM
Type
CUSTOM
Details
The solids were dried in vacuum oven at 30° C. over weekend

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)CC(=O)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 479 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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